REACTION_CXSMILES
|
[C:1]1([N:7]2[C:10](=[O:11])[CH2:9][CH:8]2[C:12](OCC)=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.P([O-])([O-])(O)=O.[Na+].[Na+]>CO>[C:1]1([N:7]2[CH:8]([CH2:12][OH:13])[CH2:9][C:10]2=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|
|
Name
|
ethyl 1-phenyl-4-oxo-2-azetidine-carboxylate
|
Quantity
|
0.486 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(CC1=O)C(=O)OCC
|
Name
|
sodium tetrahydrido-borate(III)
|
Quantity
|
0.493 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
disodium hydrogenphosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
18.74 g
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Methanol is distilled off in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(CC1CO)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |